molecular formula C12H16O2 B2475537 2-(2-Methylbutan-2-yl)benzoic acid CAS No. 69713-44-6

2-(2-Methylbutan-2-yl)benzoic acid

Cat. No.: B2475537
CAS No.: 69713-44-6
M. Wt: 192.258
InChI Key: XFUJPVTUKBTYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2-tert-pentylbenzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxylic acid group and a 2-methylbutan-2-yl group . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 84-86 degrees Celsius .

Scientific Research Applications

1. Ultraviolet Light Absorption

A study conducted by Denghel, Leibold, and Göen (2019) revealed that 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which contains a structure similar to 2-(2-Methylbutan-2-yl)benzoic acid, is used as an ultraviolet light (UV) absorber. This compound is added to plastics and other polymeric substances to prevent degradation from light exposure. The research focused on the in vitro oxidative phase I metabolites of UV 328, using human liver microsomes and liquid chromatography-tandem mass spectrometry for analysis (Denghel, Leibold, & Göen, 2019).

2. Corrosion Inhibition

Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1). These compounds demonstrated significant inhibitory efficiency in corrosion protection of steel in acidic conditions. The study included potentiodynamic polarization, impedance spectroscopy, and surface analysis techniques (Rbaa et al., 2020).

3. Chemical Synthesis and Modification

Various studies have focused on the synthesis and modification of compounds structurally related to this compound. For instance, Yu et al. (2014) discussed the facile synthesis of 2-methylenecyclobutanones, a class of potentially useful building blocks in synthesis, which could undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides (Yu et al., 2014). Additionally, Anelli, Montanari, and Quici (2003) presented a general synthetic method for the oxidation of primary alcohols to aldehydes, including compounds like (S)-(+)-2-Methylbutanal, providing a pathway for the synthesis of related benzoic acid derivatives (Anelli, Montanari, & Quici, 2003).

4. Antimicrobial Activities

Compounds like benzothiazole-imino-benzoic acid ligands and their metal complexes, which have structural similarities to this compound, have been studied for their antimicrobial properties. Mishra et al. (2019) synthesized these compounds and tested their effectiveness against various bacterial strains, demonstrating their potential as antimicrobial agents (Mishra et al., 2019).

Safety and Hazards

“2-(2-Methylbutan-2-yl)benzoic acid” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Properties

IUPAC Name

2-(2-methylbutan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUJPVTUKBTYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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